molecular formula C14H17N3O2S3 B4885272 N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

Cat. No.: B4885272
M. Wt: 355.5 g/mol
InChI Key: VYZAXDQJXHSERQ-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide is a complex organic compound with a molecular formula of C14H17N3O2S3 . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-methoxyethyl chloride to introduce the 2-methoxyethyl group. This is followed by the reaction with 3-(phenylsulfanyl)propanoyl chloride to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl groups may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological effects .

Comparison with Similar Compounds

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S3/c1-19-8-10-21-14-17-16-13(22-14)15-12(18)7-9-20-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAXDQJXHSERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide
Reactant of Route 5
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide
Reactant of Route 6
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide

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